3-[(3-Chlorophenyl)methoxy]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chlorophenyl)methoxy]propanenitrile is an organic compound with the molecular formula C10H10ClNO It is characterized by the presence of a chlorophenyl group attached to a methoxypropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methoxy]propanenitrile typically involves the reaction of 3-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion displaces the chloride ion from the benzyl chloride, forming the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)methoxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under appropriate conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[(3-Chlorophenyl)methoxy]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methoxy]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)methoxy]propanenitrile
- 3-[(3-Bromophenyl)methoxy]propanenitrile
- 3-[(3-Methylphenyl)methoxy]propanenitrile
Uniqueness
3-[(3-Chlorophenyl)methoxy]propanenitrile is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7H,2,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRSNAOLTKQLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467460-02-1 |
Source
|
Record name | 3-[(3-chlorophenyl)methoxy]propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.